(R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride
Description
(R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride is a chiral amine derivative featuring a benzofuran moiety linked to a pyridin-3-yl group via a methanamine bridge. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmacological applications. The (R)-enantiomer is critical for stereospecific interactions in biological systems, as chirality often influences receptor binding and metabolic pathways.
Properties
IUPAC Name |
(R)-1-benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.2ClH/c15-14(11-5-3-7-16-9-11)13-8-10-4-1-2-6-12(10)17-13;;/h1-9,14H,15H2;2*1H/t14-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKXGAAMJOMUQC-FMOMHUKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H](C3=CN=CC=C3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of benzofuran-2-ylmethanamine with pyridin-3-yl chloride under specific reaction conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced chemical reactors and purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: (R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of benzofuran-2-yl(pyridin-3-yl)methanone.
Reduction: Formation of benzofuran-2-yl(pyridin-3-yl)methanamine.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
The compound is widely used in scientific research due to its unique chemical properties and versatility. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and as a reagent in various chemical reactions. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to study molecular interactions, develop new drugs, and synthesize complex organic molecules.
Mechanism of Action
The mechanism by which (R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological targets, leading to various biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological and Functional Insights
A. Impact of Substituents on Bioactivity
- Pyridine vs. Benzofuran Modifications : Pyridin-3-yl derivatives (e.g., [40154-84-5]) show high similarity (0.83) to the target compound and are associated with glioblastoma cytotoxicity due to enhanced blood-brain barrier penetration . In contrast, phenyl-substituted analogs (e.g., 109194-12-9) may exhibit reduced CNS activity due to lower polarity .
- Halogenation Effects : Fluorinated analogs (e.g., 1097796-68-3) demonstrate improved metabolic stability and binding affinity to amine receptors, though their safety profiles require further validation .
B. Role of Stereochemistry
The (R)-enantiomer of the target compound likely offers superior target engagement compared to its (S)-counterparts (e.g., 40154-84-5), as evidenced by studies on chiral amines in neurological disorders .
C. Salt Form and Solubility
Dihydrochloride salts (e.g., 1909306-24-6) generally exhibit higher aqueous solubility than monohydrochloride or free-base forms, facilitating intravenous administration .
Biological Activity
(R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride (CAS Number: 166734-81-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to (R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine have shown promising results against various cancer cell lines. A review highlighted that benzofuran derivatives can induce apoptosis in cancer cells, with some compounds demonstrating IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Induces apoptosis via caspase activation |
| Compound B | U-937 | 0.48 | Inhibits proliferation at G1 phase |
| Compound C | A549 | 1.93 | Triggers apoptosis through mitochondrial pathway |
Anti-inflammatory Effects
Benzofuran derivatives, including those related to (R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine, have demonstrated substantial anti-inflammatory effects. One study reported that certain benzofuran compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF and ILs .
Table 2: Anti-inflammatory Activity of Benzofuran Compounds
| Compound | Cytokine Inhibition (%) | Mechanism |
|---|---|---|
| Compound I | TNF: 93.8% | NF-κB inhibition |
| Compound II | IL-1: 98% | COX inhibition |
| Compound III | IL-8: 71% | LOX suppression |
Antioxidant Properties
The antioxidant capacity of benzofuran derivatives has also been explored. These compounds can scavenge free radicals and protect against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzofuran-pyridine derivatives found that the introduction of specific substituents enhanced their antiproliferative activity against breast cancer cell lines. The compound with a methoxy group at the C–6 position exhibited significantly higher potency compared to its unsubstituted analogs .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, a benzofuran derivative was shown to reduce the levels of inflammatory mediators in murine macrophage cells. This compound effectively suppressed NF-κB activity, leading to decreased expression of COX enzymes and subsequent reduction in prostaglandin synthesis .
Q & A
Q. What are the recommended synthetic routes for (R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride?
The synthesis typically involves enantioselective formation of the chiral methanamine core. A common approach includes:
- Step 1 : Coupling benzofuran-2-carboxylic acid derivatives with pyridin-3-yl boronic acids via Suzuki-Miyaura cross-coupling to form the biphenyl scaffold.
- Step 2 : Reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to introduce the (R)-configuration.
- Step 3 : Salt formation with HCl to yield the dihydrochloride form, followed by purification via recrystallization or column chromatography .
Note: Optimize reaction conditions (temperature, solvent polarity) to enhance enantiomeric excess (ee) ≥98% .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry using - and -NMR (e.g., pyridine ring protons at δ 8.2–8.5 ppm; benzofuran protons at δ 6.7–7.3 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for free base: Calc. 265.1218; Found: 265.1221) .
- X-ray Crystallography : Resolve absolute configuration using SHELX software for structure refinement (R-factor < 0.05 recommended) .
Q. What safety protocols should be followed when handling this compound?
- Hazard Mitigation : Although no specific GHS hazards are reported for similar dihydrochloride salts, assume irritant properties. Use PPE (gloves, goggles) and work in a fume hood .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical consultation .
Advanced Research Questions
Q. How can enantiomeric purity be validated during synthesis?
Q. How to address discrepancies in pharmacological activity data across studies?
Q. What computational strategies are effective for studying its receptor interactions?
Q. How to optimize reaction yields in large-scale synthesis?
-
Design of Experiments (DoE) : Screen variables (catalyst loading, temperature) using a fractional factorial design. Example optimization results:
Variable Optimal Range Impact on Yield Catalyst Loading 2–3 mol% High Temperature 60–70°C Moderate Solvent THF/EtOH Low -
Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates .
Q. How to resolve contradictions in crystallographic data refinement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
